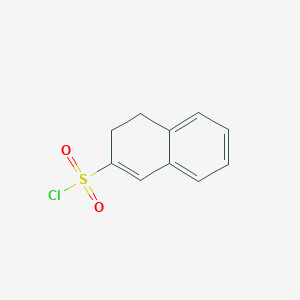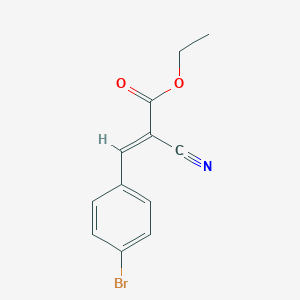![molecular formula C25H20S B095498 Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- CAS No. 16928-73-7](/img/structure/B95498.png)
Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- is a chemical compound that has been widely used in scientific research applications. It is also known as tris(phenylthiomethyl)benzene or TPTB. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the field of life sciences.
Mécanisme D'action
The mechanism of action of TPTB is not fully understood, but it is believed to act as a covalent inhibitor of enzymes. It has been shown to bind to the active site of enzymes, preventing them from functioning properly. This makes it a useful tool in the study of enzyme kinetics and in the development of new drugs that target specific enzymes.
Biochemical and Physiological Effects:
TPTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. It has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPTB is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of TPTB is its potential toxicity, which can limit its use in certain experiments. It is important to use TPTB with caution and to follow proper safety protocols when handling this compound.
Orientations Futures
There are a number of future directions for the use of TPTB in scientific research. One potential application is in the development of new drugs that target specific enzymes. TPTB could also be used in the study of disease mechanisms and in the development of new therapies for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of TPTB and its potential uses in the field of life sciences.
In conclusion, Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- is a valuable tool in scientific research with a wide range of biochemical and physiological effects. Its ease of synthesis and availability make it a useful compound for a variety of experiments, but caution must be taken due to its potential toxicity. Further research is needed to fully understand the potential uses of TPTB in the field of life sciences.
Méthodes De Synthèse
The synthesis of TPTB involves the reaction of benzene trithiol with formaldehyde in the presence of a base. The reaction results in the formation of TPTB as a yellow crystalline solid. The synthesis of TPTB is relatively simple and can be easily scaled up for use in large-scale experiments.
Applications De Recherche Scientifique
TPTB has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. It has been found to be a useful tool in the development of new drugs and therapies, as well as in the study of disease mechanisms.
Propriétés
Numéro CAS |
16928-73-7 |
|---|---|
Nom du produit |
Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- |
Formule moléculaire |
C25H20S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[diphenyl(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C25H20S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H |
Clé InChI |
FSQSONPZMZVRAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)




